2-(3-iodo-4-methylphenyl)-1H-isoindole-1,3(2H)-dione
Description
2-(3-Iodo-4-methylphenyl)-1H-isoindole-1,3(2H)-dione is a phthalimide derivative characterized by a substituted phenyl ring attached to the isoindole-dione core. The 3-iodo and 4-methyl substituents on the phenyl ring confer unique electronic and steric properties, distinguishing it from other analogs. Phthalimide derivatives are widely studied for their biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory effects, as well as their roles as synthetic intermediates .
Properties
Molecular Formula |
C15H10INO2 |
|---|---|
Molecular Weight |
363.15 g/mol |
IUPAC Name |
2-(3-iodo-4-methylphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C15H10INO2/c1-9-6-7-10(8-13(9)16)17-14(18)11-4-2-3-5-12(11)15(17)19/h2-8H,1H3 |
InChI Key |
DFVUPBSFZHLGOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3C2=O)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-iodo-4-methylphenyl)-1H-isoindole-1,3(2H)-dione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-iodo-4-methylaniline with phthalic anhydride in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in a solvent such as toluene or xylene. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high yields and purity in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(3-iodo-4-methylphenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium azide in DMF, potassium cyanide in DMSO, organolithium reagents in THF.
Major Products Formed
Oxidation: Formation of isoindole-1,3-dione derivatives with oxidized side chains.
Reduction: Formation of isoindoline derivatives with reduced side chains.
Substitution: Formation of substituted isoindole derivatives with various functional groups replacing the iodine atom.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 2-(3-iodo-4-methylphenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Substituent Variations
The target compound’s structural analogs differ primarily in substituent groups on the phenyl ring or isoindole-dione core. Key examples include:
Key Observations :
Key Observations :
- Synthesis Yields : High yields (e.g., 95% for compound 16) suggest favorable reactivity for imidazole-containing analogs, while hydrazone derivatives (e.g., 17b: 51%) require optimized conditions .
- Melting Points : Electron-withdrawing groups (e.g., -SO2CH3 in 17b) and H-bonding (e.g., -OH in fluorinated analog) elevate melting points .
- Spectral Data : Iodo substituents are expected to deshield adjacent protons, shifting aromatic H NMR signals upfield compared to methoxy or methyl groups .
Antimicrobial Activity:
- Thioxo-triazolidinyl derivatives (e.g., 13c, 14) showed moderate activity, likely due to sulfur’s electron-rich nature .
Anticonvulsant Activity:
- The 2-(2-phenylethyl) derivative (13) and its nitro analog (14) demonstrated efficacy in PTZ and MES seizure models, with docking studies indicating sodium channel interactions .
Target Compound Potential:
- The 3-iodo group may act as a leaving group, enabling further functionalization (e.g., Suzuki coupling). Its steric bulk could modulate binding affinity in biological targets .
Biological Activity
2-(3-iodo-4-methylphenyl)-1H-isoindole-1,3(2H)-dione, also known by its CAS number 346575-66-4, is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including anticancer properties and mechanisms of action, supported by recent studies and data.
- Molecular Formula : C18H14I N O2
- Molecular Weight : 372.21 g/mol
- CAS Number : 346575-66-4
Anticancer Properties
Recent studies indicate that derivatives of isoindole-1,3-dione exhibit promising anticancer activities. In particular, the compound has shown inhibitory effects against various cancer cell lines, including A549 (lung adenocarcinoma) and HeLa (cervical cancer) cells.
In Vitro Studies
In vitro cytotoxicity assays using the MTT method indicated that this compound derivatives have significant antiproliferative effects. The IC50 values for this compound against A549 and HeLa cell lines were determined as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 116.26 |
| HeLa | 140.60 |
These results suggest that the compound can effectively inhibit cell viability, making it a candidate for further investigation in cancer therapy .
In Vivo Studies
In vivo studies using xenograft models demonstrated the effectiveness of this compound in reducing tumor growth. Nude mice injected with A549-luc cells were treated with varying doses of the compound, leading to significant reductions in tumor size compared to control groups.
Study Design
- Mice were divided into three groups: control, compound 3 group, and compound 4 group.
- Each group received different dosages of the compound intravenously over a period of 60 days.
Results
The treatment led to observable differences in tumor size and overall survival rates among the groups. Histopathological analyses revealed that treated mice exhibited less tumor proliferation and improved organ health compared to controls .
The biological activity of this compound is hypothesized to involve the inhibition of specific tyrosine kinase pathways associated with cancer cell proliferation. This inhibition disrupts signaling pathways critical for tumor growth and survival.
Toxicological Studies
Toxicological assessments indicated that while the compound exhibits potent anticancer properties, it also necessitates careful evaluation regarding its safety profile. Subacute toxicity studies showed manageable side effects at therapeutic doses, warranting further exploration in clinical settings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
